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Compound of Interest

Compound Name: K00546

Cat. No.: B1668761 Get Quote

An In-depth Technical Guide to K00546 (CAS 443798-47-8): A Potent Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical compound K00546
(CAS 443798-47-8), intended for researchers, scientists, and professionals in the field of drug

development. It covers the molecule's chemical structure, mechanism of action, inhibitory

activity, and relevant biological pathways, supported by quantitative data and representative

experimental methodologies.

Chemical Structure and Properties
K00546 is a complex organic molecule belonging to the benzenesulfonamide class of

compounds.[1] It is a solid powder at room temperature and is soluble in DMSO.[2]

Table 1: Chemical and Physical Properties of K00546
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Property Value Reference

CAS Number 443798-47-8 [2][3]

Molecular Formula C₁₅H₁₃F₂N₇O₂S₂ [2][4][5]

Molecular Weight 425.44 g/mol [2][4][5]

IUPAC Name

5-amino-N-(2,6-

difluorophenyl)-3-((4-

sulfamoylphenyl)amino)-1H-

1,2,4-triazole-1-carbothioamide

[2][6][7]

Synonyms
K-00546, K 00546, Cdk1/2

Inhibitor III
[1][2][3]

SMILES

S=C(N1N=C(NC2=CC=C(S(=

O)

(N)=O)C=C2)N=C1N)NC3=C(

F)C=CC=C3F

[2][6]

InChI Key
ARIOBGGRZJITQX-

UHFFFAOYSA-N
[2]

Mechanism of Action
K00546 functions as a potent, ATP-competitive inhibitor of several protein kinases.[4] Its

mechanism involves binding to the ATP-binding site of the kinase, preventing the

phosphorylation of substrate proteins. Structural studies have shown that K00546 binds to the

STE20-like kinase (SLK) ATP-binding site, where it forms three hydrogen bonds with the kinase

hinge residues Glutamic Acid 109 (E109) and Cysteine 111 (C111).[4][8] Additionally, the

sulfamoyl group of the molecule interacts with the main chain of Leucine 40 (L40), further

stabilizing the binding.[4][8]

Quantitative Inhibitory Activity
K00546 exhibits potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and

CDC2-like Kinases (CLKs), with nanomolar efficacy. It also inhibits a range of other kinases at

higher concentrations. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
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Table 2: IC₅₀ Values of K00546 Against Various Kinases

Target Kinase IC₅₀ Reference

CDK2/cyclin A 0.5 nM [4][8][9]

CDK1/cyclin B 0.6 nM [4][8][9]

CLK1 8.9 nM [4][6][8]

CLK3 29.2 nM [4][6][8]

VEGF-R2 32 nM [4][8]

GSK-3 140 nM [4][8]

MAP kinase (ERK-2) 1.0 µM [4][8]

PDGF-Rβ 1.6 µM [4][8]

Casein kinase-1 2.8 µM [4][8]

PKA 5.2 µM [4][8]

Calmodulin kinase 8.9 µM [4][8]

Signaling Pathway Involvement
As a potent inhibitor of CDK1 and CDK2, K00546 directly interferes with the cell cycle

regulation pathway. CDKs are essential for cell cycle progression, driving the transition

between different phases (G1, S, G2, M). They achieve this by phosphorylating key substrate

proteins, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK

complexes (such as Cyclin D-CDK4/6 and Cyclin E-CDK2) causes it to release the E2F

transcription factor, which in turn activates the transcription of genes necessary for the G1/S

phase transition and DNA synthesis.[10] By inhibiting CDK1 and CDK2, K00546 prevents Rb

phosphorylation, leading to cell cycle arrest.
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Diagram 1: Simplified CDK/Rb signaling pathway showing inhibition by K00546.

Experimental Protocols & Workflows
While the precise, step-by-step protocols from the original discovery and characterization

papers are not publicly available, the methodologies can be reconstructed from standard

practices in kinase inhibitor testing. A typical workflow involves initial screening, potency

determination, and cellular assays.
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Diagram 2: General experimental workflow for characterizing a kinase inhibitor.
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Representative Protocol: In Vitro Kinase Inhibition
Assay (ADP-Glo™)
This protocol describes a common method to determine the IC₅₀ of an inhibitor like K00546
against a target kinase, such as CDK2/Cyclin A. The assay measures the amount of ADP

produced, which is directly proportional to kinase activity.[2][5]

1. Reagent Preparation:

Kinase Buffer (1X): Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5
mM β-glycerophosphate, 0.1 mM Na₃VO₄, and 2 mM DTT.[7]
CDK2/Cyclin A Enzyme: Reconstitute and dilute the kinase enzyme in 1X Kinase Buffer to
the desired working concentration (e.g., 2-5 ng/µL).
Substrate: Prepare a solution of a suitable substrate peptide (e.g., a derivative of Histone H1
or Rb protein) in 1X Kinase Buffer.
ATP Solution: Prepare a solution of ATP in 1X Kinase Buffer at a concentration close to the
Michaelis constant (Km) for the kinase.
K00546 Dilutions: Perform a serial dilution of K00546 in DMSO, then further dilute in 1X
Kinase Buffer to create a range of concentrations for the dose-response curve.

2. Assay Procedure:

Add 5 µL of each K00546 dilution (or vehicle control) to the wells of a 96-well plate.
Add 10 µL of the kinase/substrate mixture to each well.
Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the
kinase.
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
Allow the reaction to proceed for 30-60 minutes at 30°C.
Stop the reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate
for 40 minutes at room temperature.
Convert the generated ADP to ATP and measure light output by adding 50 µL of Kinase
Detection Reagent. Incubate for 30 minutes at room temperature.
Read the luminescence on a plate reader.

3. Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to kinase
activity.
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Plot the kinase activity against the logarithm of the K00546 concentration.
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the
concentration of K00546 that inhibits 50% of the kinase's activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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